

Unearthing Gold Tricyanide: A Technical Guide to its Initial Isolation and Discovery

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For Immediate Release

This technical guide provides a comprehensive overview of the initial isolation and discovery of **gold tricyanide**, Au(CN)₃. Primarily targeting researchers, scientists, and professionals in drug development, this document details the foundational synthesis, experimental protocols, and key chemical data associated with this compound.

Executive Summary

Gold tricyanide, a compound of gold in its +3 oxidation state, represents a significant, albeit less commercially exploited, member of the gold cyanide family. Its initial isolation as a trihydrate (Au(CN)₃·3H₂O) was a pivotal moment in understanding the breadth of gold's coordination chemistry. This guide revisits the original synthesis, offering a detailed protocol and collating the known quantitative data to serve as a foundational resource for modern research.

Discovery and Initial Synthesis

The first documented isolation of **gold tricyanide** trihydrate is credited to F. G. Mann in 1935, as detailed in his work on the constitution of auricyanides. The synthesis was part of a broader investigation into the complexes formed between gold(III) and cyanide ligands. The key review article, "Transition Metal Cyanides and Their Complexes" by B. M. Chadwick and A. G. Sharpe in Advances in Inorganic Chemistry and Radiochemistry (1966), cites this seminal work as the basis for the preparation of **gold tricyanide** trihydrate.[1][2][3][4][5]



The isolation of **gold tricyanide** was instrumental in confirming the existence of neutral, binary gold(III) cyanide species, distinct from the more commonly encountered anionic cyanoaurate complexes.

Experimental Protocol: The Mann Synthesis (1935)

The following protocol is a detailed reconstruction of the original methodology for the synthesis of **gold tricyanide** trihydrate.

Objective: To synthesize and isolate crystalline **gold tricyanide** trihydrate from a gold(III) source.

Materials:

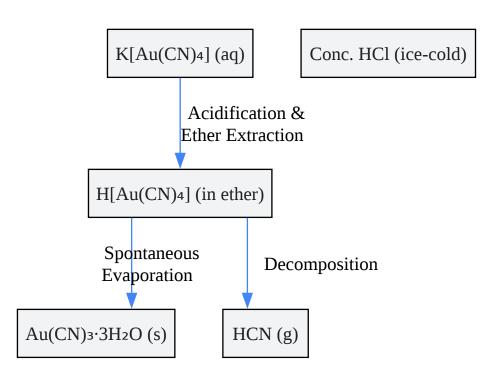
- Potassium tetracyanoaurate(III), K[Au(CN)₄]
- Concentrated Hydrochloric Acid (HCl)
- · Diethyl Ether
- Anhydrous Calcium Chloride

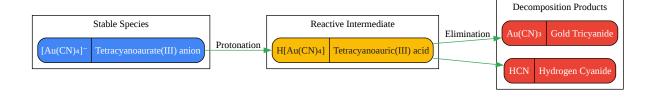
Procedure:

- Preparation of the Free Acid: A solution of potassium tetracyanoaurate(III) is treated with an excess of ice-cold concentrated hydrochloric acid. This reaction precipitates potassium chloride and forms the free acid, H[Au(CN)4], in solution.
- Ether Extraction: The acidic solution containing H[Au(CN)₄] is then extracted with diethyl ether. The tetracyanoauric acid is taken up into the ether layer.
- Evaporation and Decomposition: The ether extract is separated and dried over anhydrous calcium chloride. The dried ether is then allowed to evaporate spontaneously in a vacuum desiccator.
- Crystallization: As the ether evaporates, the H[Au(CN)₄] decomposes, losing a molecule of hydrogen cyanide (HCN). This results in the crystallization of **gold tricyanide** trihydrate, Au(CN)₃·3H₂O, as colorless, deliquescent needles.



Reaction Pathway: The overall process can be visualized as a two-step sequence starting from the stable tetracyanoaurate(III) salt.





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